2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid

Catalog No.
S3312897
CAS No.
2898-63-7
M.F
C10H11ClO4
M. Wt
230.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid

CAS Number

2898-63-7

Product Name

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid

IUPAC Name

2-(2-chloro-4,5-dimethoxyphenyl)acetic acid

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

InChI

InChI=1S/C10H11ClO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

WKPCQKQQARFCBD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Cl)OC

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Cl)OC

The exact mass of the compound (2-Chloro-4,5-dimethoxyphenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid (CAS 2898-63-7) is a highly functionalized phenylacetic acid derivative utilized primarily as a strategic building block in the synthesis of complex benzylisoquinoline, aporphine, and morphinan alkaloids[1]. Featuring a chlorine atom at the 2-position alongside a 4,5-dimethoxy substitution pattern, this compound is specifically engineered to serve as a precursor for 1-(2-chlorobenzyl)isoquinoline intermediates. In pharmaceutical procurement and process chemistry, its value lies in providing a built-in reactive halide handle for transition-metal-catalyzed or radical-mediated intramolecular cyclizations. This structural design circumvents the limitations of traditional oxidative phenol coupling, offering superior regiocontrol, higher yields, and enhanced scalability for advanced active pharmaceutical ingredient (API) manufacturing[1].

Research Fit

Compound type Regioisomer-specific chloro-dimethoxy phenylacetic acid scaffold for SAR studies
Substitution pattern Defined 2-chloro-4,5-dimethoxy topology supports plant growth regulator screening workflows
Functionalization Three distinct chemical handles enable divergent medicinal chemistry library synthesis

Substituting 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid with its unchlorinated analog, 3,4-dimethoxyphenylacetic acid (homoveratric acid), fundamentally alters the downstream synthetic strategy and reduces process efficiency[1]. Without the 2-chloro substituent, chemists must rely on oxidative phenol coupling to form the critical C-C bond between the aromatic rings of the benzylisoquinoline intermediate. This oxidative approach typically suffers from poor regioselectivity, extensive over-oxidation, and the need for high-dilution conditions or toxic stoichiometric oxidants (e.g., vanadium or thallium salts). The 2-chloro variant acts as both a blocking group to prevent unwanted side reactions and a specific leaving group for palladium-catalyzed direct arylation, making it non-interchangeable for scalable, high-yield alkaloid synthesis [1].

Substitution Risk

Positional isomer mismatch

Chloro/methoxy placement shifts electronic and steric profiles, altering receptor binding and metabolic fate. Even identical formulas produce distinct biological activity.

Dechlorinated analog substitution

Removing the electron-withdrawing chloro group reduces lipophilicity and electrophilic reactivity, which may invert or abolish auxin-like and enzyme recognition properties.

Intramolecular Cyclization Yield

When synthesizing tetracyclic alkaloid cores, the presence of the 2-chloro substituent allows for palladium-catalyzed intramolecular direct arylation or radical cyclization. Halogen-directed cyclizations utilizing the 2-chloro derivative routinely achieve 70-85% yields. In contrast, utilizing the unchlorinated 3,4-dimethoxyphenylacetic acid requires oxidative phenol coupling, which typically yields only 20-40% due to competitive polymerization and over-oxidation[1].

Evidence DimensionYield of tetracyclic alkaloid core formation
Target Compound Data70-85% yield (via Pd-catalyzed/radical cyclization)
Comparator Or Baseline3,4-Dimethoxyphenylacetic acid (20-40% yield via oxidative phenol coupling)
Quantified Difference30-65% absolute increase in cyclization yield
ConditionsSynthesis of aporphine/morphinan cores from 1-benzylisoquinoline intermediates

Directly impacts the overall yield and cost-efficiency of multi-step API synthesis, making the chlorinated precursor essential for commercial viability.

LogP Shift
Data to verify
ΔLogP ≈ +0.6–0.8 vs. non-chlorinated analog; MW increase +34.5 g/mol
Supports membrane partitioning context
Computed LogP; experimental confirmation recommended

Ring Closure Regioselectivity

The 2-chloro group acts as a precise directing handle and blocking group during the final C-C bond formation of the alkaloid framework. The 2-chloro-4,5-dimethoxyphenylacetic acid precursor provides >95:5 regioselectivity for the target cyclization site. Conversely, the unblocked 3,4-dimethoxyphenylacetic acid allows for multiple coupling sites, often resulting in complex regioisomer mixtures (e.g., 60:40 ratios) that require extensive chromatographic separation [1].

Evidence DimensionRegioisomer ratio during C-C bond formation
Target Compound Data>95:5 regioselectivity
Comparator Or Baseline3,4-Dimethoxyphenylacetic acid (~60:40 regioisomer mixture)
Quantified DifferenceNear-complete regiocontrol vs. mixed isomers
ConditionsIntramolecular ring closure of functionalized benzylisoquinolines

Eliminates the need for difficult chromatographic separations of regioisomers, drastically improving the purity profile and recovery of the final pharmaceutical intermediate.

Regioselectivity
Data to verify
92% chlorination at 2-position via SOCl₂/DMF vs. 75–78% for alternative route
Supports scale-up viability
Route-dependent; confirm under process conditions

Reaction Scalability

Industrial scale-up of alkaloid synthesis is heavily dependent on reaction concentration. The halogen-driven coupling enabled by 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid allows for standard transition metal catalysis at practical concentrations (e.g., 0.1 - 0.2 M). The unchlorinated comparator requires oxidative coupling at high-dilution (<0.01 M) to prevent intermolecular side reactions, severely limiting batch throughput [1].

Evidence DimensionMaximum practical reaction concentration for cyclization
Target Compound Data0.1 - 0.2 M
Comparator Or Baseline3,4-Dimethoxyphenylacetic acid (<0.01 M)
Quantified Difference10- to 20-fold increase in volumetric throughput
ConditionsIndustrial scale-up of tetracyclic alkaloid frameworks

Higher reaction concentrations reduce solvent consumption and reactor time, which is critical for lowering the manufacturing cost of complex APIs.

Auxin Activity SAR
Class-level
Chloro-substitution pattern determines auxin activity; positional isomers span inactive to extremely active
Substitution pattern is primary activity determinant
Target not directly tested; class-level inference from foundational SAR studies
Functionalization Topology
Supporting evidence
3 handles: carboxylic acid, 2-Cl, 4,5-di-OCH₃ (para-relationship)
Enables divergent synthetic strategies
Topology differs from 3,4-dimethoxy ortho-isomer; may alter accessible chemical space

6'-Chloro-norlaudanosoline Synthesis

Ideal starting material for producing 6'-chloro-norlaudanosoline hydrobromide, a critical intermediate on the biosynthetic and synthetic pathways to morphinan and benzylisoquinoline alkaloids [1].

Aporphine Core Synthesis

The preferred precursor for generating 1-(2-chlorobenzyl)isoquinolines, which undergo efficient palladium-catalyzed intramolecular direct arylation to form aporphine alkaloid frameworks [1].

Regiocontrolled Alkaloid Synthesis

Essential for total synthesis campaigns where precise regiocontrol is required to avoid isomeric mixtures during the final ring-closure steps of highly oxygenated alkaloid targets [1].

Scalable Intermediate Manufacturing

Chosen over unchlorinated analogs in process chemistry to avoid the use of toxic stoichiometric oxidants and high-dilution conditions, enabling greener and more scalable API production [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plant growth regulator screening
Chloro-substitution pattern identity
Auxin activity profile correlation with substitution topology
Medicinal chemistry scaffold derivatization
Functionalization topology (para-dimethoxy)
Divergent library synthesis accessibility
Agrochemical intermediate synthesis
Directed regioselectivity
Regiochemical consistency at scale
Physicochemical reference standard
Intermediate lipophilicity (~LogP 2)
Retention time prediction and LogP-based separation optimization

XLogP3

2

Wikipedia

(2-Chloro-4,5-dimethoxyphenyl)acetic acid

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